molecular formula C8H15NO2 B7860972 3-(Cyclobutylamino)-butanoic acid

3-(Cyclobutylamino)-butanoic acid

Cat. No.: B7860972
M. Wt: 157.21 g/mol
InChI Key: DQFYLSPDWOXHRO-UHFFFAOYSA-N
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Description

3-(Cyclobutylamino)-butanoic acid is an organic compound characterized by the presence of a cyclobutylamino group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclobutylamino)-butanoic acid typically involves the reaction of cyclobutylamine with a suitable butanoic acid derivative. One common method is the amidation reaction, where cyclobutylamine reacts with butanoic acid or its activated derivatives (such as butanoyl chloride) under controlled conditions. The reaction is usually carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid by-product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclobutylamino)-butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclobutyl ketones or carboxylic acids.

    Reduction: Formation of cyclobutyl alcohols.

    Substitution: Formation of substituted cyclobutyl derivatives.

Scientific Research Applications

3-(Cyclobutylamino)-butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclobutylamino)-butanoic acid involves its interaction with specific molecular targets. The cyclobutylamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound may also participate in metabolic pathways, leading to the formation of bioactive metabolites.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylamine: A simpler analog with only the cyclobutylamino group.

    Butanoic acid: The parent compound without the cyclobutylamino group.

    Cyclobutylcarboxylic acid: A related compound with a carboxylic acid group attached to the cyclobutyl ring.

Uniqueness

3-(Cyclobutylamino)-butanoic acid is unique due to the combination of the cyclobutylamino group and the butanoic acid backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(cyclobutylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(5-8(10)11)9-7-3-2-4-7/h6-7,9H,2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFYLSPDWOXHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)NC1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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